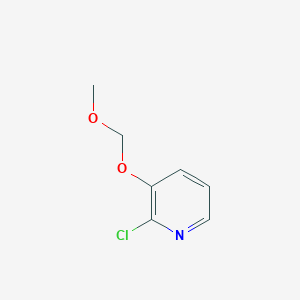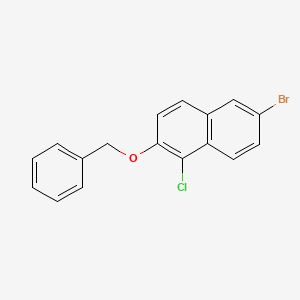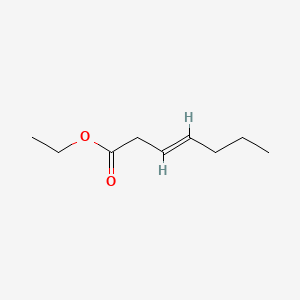
1,3-(Dichloro)-2-(3-chlorophenoxy)-5-trifluoromethylbenzene, 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-(Dichloro)-2-(3-chlorophenoxy)-5-trifluoromethylbenzene, 90% (hereinafter referred to as “1,3-DCT-90”) is a synthetic organic compound that has recently been studied for multiple scientific applications. It is a colourless liquid with a boiling point of 139°C and a molecular weight of 293.53 g/mol. It has a high affinity for organic solvents, making it an ideal choice for use in a variety of laboratory experiments.
Scientific Research Applications
1,3-DCT-90 has been studied for a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent for a range of organic compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
1,3-DCT-90 has been studied for its ability to act as a Lewis acid, a Bronsted acid, and a Lewis base. As a Lewis acid, it can form complexes with electron-rich molecules, such as amines and alcohols. As a Bronsted acid, it can donate protons to electron-poor molecules, such as carboxylic acids. As a Lewis base, it can form complexes with electron-poor molecules, such as carbonyls and nitriles.
Biochemical and Physiological Effects
1,3-DCT-90 has been studied for its potential effects on biochemical and physiological processes. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs and other compounds. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
1,3-DCT-90 has several advantages for laboratory experiments. It is highly soluble in a range of organic solvents, making it an ideal choice for a variety of reactions. It is also relatively stable, making it well-suited for long-term storage. However, it is also highly reactive, making it difficult to handle and dispose of safely.
Future Directions
1,3-DCT-90 has a wide range of potential applications in scientific research. Future research should focus on further exploring its potential as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent for a range of organic compounds. Additionally, research should focus on further exploring its potential biochemical and physiological effects, as well as its potential toxicity and environmental impact. Finally, research should focus on developing methods for safely handling and disposing of 1,3-DCT-90.
Synthesis Methods
1,3-DCT-90 can be synthesized using a two-step process. The first step involves the reaction of 3-chlorophenol with trifluoromethanesulfonic acid in anhydrous dimethylformamide (DMF) to form 3-chloro-2-(trifluoromethyl)phenol. The second step involves the reaction of the 3-chloro-2-(trifluoromethyl)phenol with an excess of dichlorodimethylsilane in anhydrous DMF to form 1,3-DCT-90.
properties
IUPAC Name |
1,3-dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3O/c14-8-2-1-3-9(6-8)20-12-10(15)4-7(5-11(12)16)13(17,18)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVMKCRQFTECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605073 |
Source


|
| Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55407-25-5 |
Source


|
| Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)



![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)






